

"Methyl 4-oxoadamantane-1-carboxylate" chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-oxoadamantane-1-carboxylate
Cat. No.:	B2565457

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-oxoadamantane-1-carboxylate**

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 4-oxoadamantane-1-carboxylate**, a rigid, polycyclic compound with significant potential in medicinal chemistry. We will delve into its core chemical attributes, synthesis, characterization, and its emerging applications, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this unique molecular scaffold.

Core Molecular Identity

Methyl 4-oxoadamantane-1-carboxylate is a derivative of adamantane, a perfectly symmetrical, diamondoid hydrocarbon. The introduction of a ketone and a methyl ester group onto this rigid cage-like structure imparts specific chemical functionalities and steric properties that are of high interest in the design of therapeutic agents. The adamantane core itself is renowned for enhancing the drug-like properties of molecules, including metabolic stability and lipophilicity.^[1]

The fundamental chemical identifiers for this compound are:

- Chemical Formula: $C_{12}H_{16}O_3$ ^[2]

- Molecular Weight: 208.25 g/mol [\[2\]](#)

These basic properties are the foundation for its behavior in both chemical reactions and biological systems.

Physicochemical and Structural Data

A summary of the key physicochemical properties is essential for any laboratory application, from solubility testing to analytical method development.

Property	Value	Source(s)
IUPAC Name	Methyl 4-oxoadamantane-1-carboxylate	[2]
Synonyms	4-Oxo-adamantane-1-carboxylic acid methyl ester	[2]
CAS Number	56674-88-5	[2]
Chemical Formula	$C_{12}H_{16}O_3$	[2]
Molecular Weight	208.25 g/mol	[2]
SMILES	<chem>COC(=O)C12CC3CC(C1)C(=O)C(C3)C2</chem>	[2]

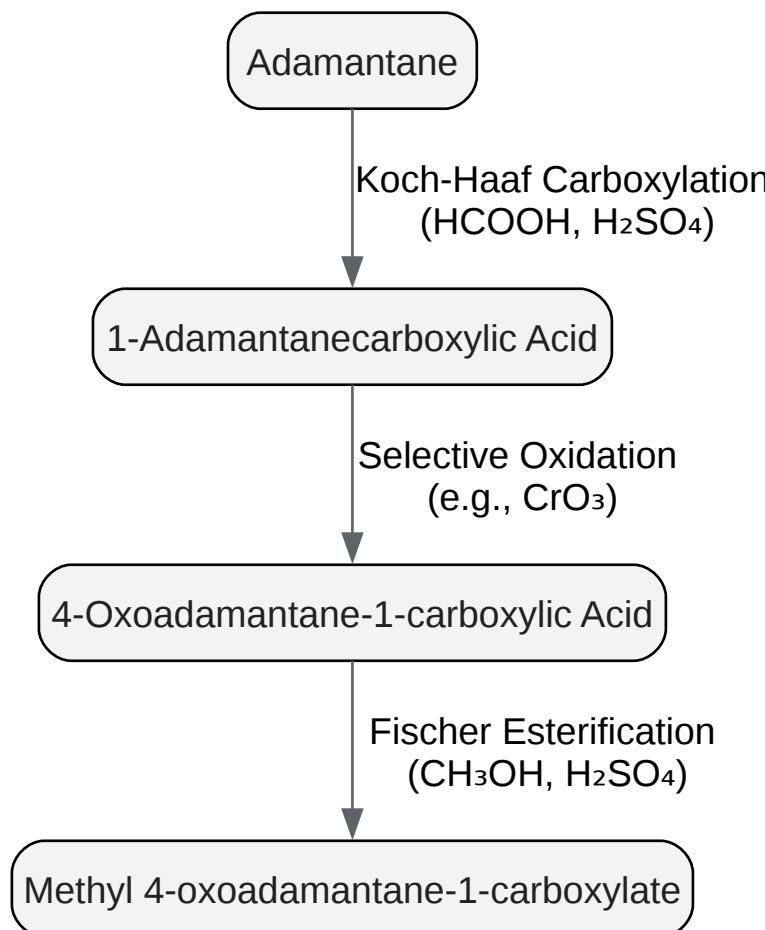
Synthesis Pathway and Rationale

The synthesis of **Methyl 4-oxoadamantane-1-carboxylate** is a multi-step process that leverages the unique chemistry of the adamantane core. A common and logical pathway involves the synthesis of the precursor, 4-oxoadamantane-1-carboxylic acid, followed by a standard esterification reaction.

Synthesis of the Carboxylic Acid Precursor

The journey begins with the carboxylation of adamantane itself. A well-established method is the Koch-Haaf reaction, where adamantane is carboxylated using formic acid and sulfuric acid. [\[3\]](#)[\[4\]](#) This directly functionalizes the tertiary bridgehead carbon due to the exceptional stability of the 1-adamantyl cation.

The subsequent challenge is the selective oxidation of one of the secondary methylene bridges to a ketone. This transformation is crucial and establishes the "4-oxo" functionality.


Esterification

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this purpose. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.^[3] The reaction is driven to completion by the large excess of the alcohol.

The causality here is straightforward: the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Overall Synthetic Workflow

The following diagram illustrates the logical flow from the adamantane starting material to the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-oxoadamantane-1-carboxylate**.

Spectroscopic Characterization Profile

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Based on the molecular structure, the following spectral characteristics are expected.

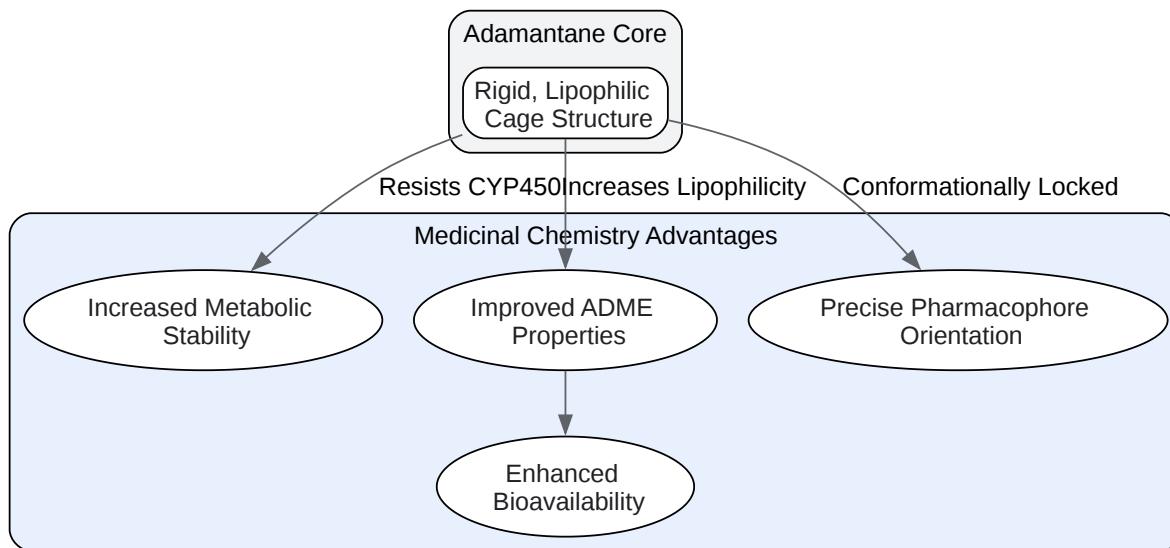
Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).- A series of multiplets in the range of 1.8-3.0 ppm corresponding to the 12 protons on the adamantane cage. Protons adjacent to the carbonyl group will be shifted further downfield.
¹³ C NMR	<ul style="list-style-type: none">- A peak around 210 ppm for the ketone carbonyl carbon.- A peak around 175 ppm for the ester carbonyl carbon.- A peak around 52 ppm for the methyl ester carbon (-OCH₃).- Multiple peaks between 25-50 ppm for the sp³ carbons of the adamantane framework.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester.- Another strong absorption band around 1710 cm⁻¹ for the C=O stretch of the ketone.- C-H stretching vibrations for the sp³ carbons just below 3000 cm⁻¹.- A C-O stretching band for the ester around 1200-1250 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- The molecular ion peak (M⁺) at m/z = 208.- Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 177) and the carbomethoxy group (-COOCH₃, m/z = 149).

Note: The exact chemical shifts and absorption frequencies can vary slightly based on the solvent and instrument used.

Applications in Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[\[1\]](#)

Role as an Enzyme Inhibitor


Methyl 4-oxoadamantane-1-carboxylate has been specifically identified as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).^[2] This enzyme plays a critical role in the final step of triglyceride synthesis. By inhibiting DGAT, this compound can lead to reduced levels of triglycerides in the blood, making it a valuable lead structure for the development of therapeutics for conditions like diabetes and hyperlipidemia.^[2]

The Adamantane Advantage

The utility of this molecule extends beyond a single target, owing to the inherent properties of its adamantane core.

- **Metabolic Stability:** The rigid, all-sp³ carbon framework of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, improving its dosing profile.
- **Lipophilicity:** Adamantane is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.^[1]
- **Rigid Scaffold:** The cage-like structure provides a conformationally locked scaffold. This is highly advantageous in drug design as it reduces the entropic penalty upon binding to a target protein and allows for the precise, predictable orientation of pharmacophoric groups.

The relationship between the adamantane core and its desirable properties can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: The adamantane core imparts multiple advantageous drug-like properties.

Detailed Experimental Protocol: Synthesis

This section provides a validated, step-by-step methodology for the synthesis of **Methyl 4-oxoadamantane-1-carboxylate**.

Step 1: Synthesis of 1-Adamantanecarboxylic Acid

- Rationale: This step utilizes the Koch-Haaf reaction to efficiently carboxylate the adamantane at the most stable tertiary carbon position.[3]
- Procedure:
 - In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

- Charge the flask with 96% sulfuric acid (e.g., 250 mL) and cool the mixture to 15-20°C in an ice bath.^[3]
- Add adamantane (e.g., 0.10 mole) and a solvent like carbon tetrachloride (e.g., 100 mL).
^[3]
- Add a solution of t-butyl alcohol (0.40 mole) in 99% formic acid (1.2 moles) dropwise over 1-2 hours, ensuring the temperature is maintained between 15-25°C.^[3]
- After the addition is complete, stir for an additional 30 minutes.
- Carefully pour the reaction mixture onto crushed ice.
- Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).
- Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-adamantanecarboxylic acid. Purification can be achieved by recrystallization.

Step 2: Synthesis of 4-Oxoadamantane-1-carboxylic Acid

- Rationale: This step involves the selective oxidation of a methylene group. The choice of oxidant and conditions is critical to avoid over-oxidation or side reactions.
- Procedure:(Note: This is a representative protocol; specific literature procedures may vary.)
 - Dissolve 1-adamantanecarboxylic acid in glacial acetic acid.
 - Slowly add an oxidizing agent, such as chromium trioxide (CrO_3) or potassium permanganate, while maintaining the temperature.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Quench the reaction, typically with an alcohol like isopropanol if a chromium-based oxidant was used.

- Perform a workup involving extraction and washing to isolate the crude product.
- Purify the 4-oxoadamantane-1-carboxylic acid by column chromatography or recrystallization.

Step 3: Esterification to Methyl 4-oxoadamantane-1-carboxylate

- Rationale: A classic Fischer esterification provides a reliable method to obtain the final methyl ester. The use of excess methanol drives the equilibrium towards the product side.[3]
- Procedure:
 - Reflux a solution of 4-oxoadamantane-1-carboxylic acid in methanol (a large excess, e.g., 20-30 equivalents).
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
 - Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
 - After completion, cool the solution and pour it into water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify by column chromatography on silica gel to obtain the pure **Methyl 4-oxoadamantane-1-carboxylate**.

Conclusion

Methyl 4-oxoadamantane-1-carboxylate is more than a simple organic molecule; it is a highly functionalized building block grounded in the robust and advantageous chemistry of its adamantane core. Its defined synthesis, rigid structure, and demonstrated biological activity as

a DGAT inhibitor underscore its significance.[\[2\]](#) For medicinal chemists and drug development professionals, this compound represents a valuable starting point for creating novel therapeutics with potentially superior pharmacokinetic profiles. The continued exploration of such rigid scaffolds is a promising avenue in the rational design of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["Methyl 4-oxoadamantane-1-carboxylate" chemical formula and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2565457#methyl-4-oxoadamantane-1-carboxylate-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b2565457#methyl-4-oxoadamantane-1-carboxylate-chemical-formula-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com